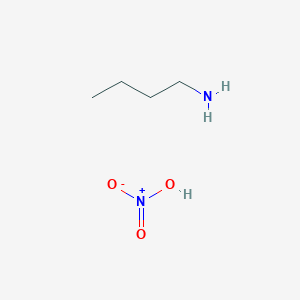1-Butanamine, nitrate
CAS No.: 58888-50-9
Cat. No.: VC19554046
Molecular Formula: C4H12N2O3
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58888-50-9 |
|---|---|
| Molecular Formula | C4H12N2O3 |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | butan-1-amine;nitric acid |
| Standard InChI | InChI=1S/C4H11N.HNO3/c1-2-3-4-5;2-1(3)4/h2-5H2,1H3;(H,2,3,4) |
| Standard InChI Key | OPDYXVVLEOEYMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN.[N+](=O)(O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-Butanamine nitrate is systematically named butan-1-amine nitrate, reflecting its composition as a salt of the primary amine 1-butanamine and nitric acid. Its molecular formula, C₄H₁₂N₂O₃, corresponds to a molar mass of 136.15 g/mol . The compound’s structure consists of a butylammonium cation ([C₄H₁₁NH₃]⁺) and a nitrate anion (NO₃⁻), linked via ionic interactions. The SMILES notation CCCCN.[N+](=O)(O)[O-] explicitly represents the separation of the charged species in the solid state.
Spectroscopic and Computational Data
The InChIKey OPDAYXVVLEOEYMZ-UHFFFAOYSA-N facilitates digital referencing of its structural features. Quantum mechanical calculations for analogous tert-butylamine nitrate systems predict strong hydrogen bonding between the ammonium group and nitrate oxygen atoms, stabilizing the crystal lattice . X-ray diffraction studies of related ammonium nitrates reveal monoclinic or orthorhombic unit cells, suggesting similar packing arrangements for 1-butanamine nitrate .
Synthesis and Industrial Production
Neutralization Reaction
The compound is synthesized via the exothermic reaction of 1-butanamine with concentrated nitric acid:
Stoichiometric control is critical to avoid byproducts such as nitroalkanes or nitrosamines . Industrial-scale production employs continuous flow reactors with temperature moderation (278–298 K) to mitigate thermal degradation .
Purification and Characterization
Post-synthesis, the product is purified through fractional crystallization from ethanol-water mixtures. Purity assessment via ion chromatography typically shows >98% ammonium and nitrate ion content, with trace impurities including residual amines and nitric acid . Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of protonated nitrates, with characteristic δH shifts at 1.0–1.5 ppm (butyl chain) and 6.8–7.2 ppm (ammonium protons) .
Physicochemical Properties
Thermophysical Data
Experimental studies report the following liquid-phase properties :
| Property | Temperature (K) | Value |
|---|---|---|
| Density | 293 | 1.23 g/cm³ |
| 323 | 1.18 g/cm³ | |
| Dynamic Viscosity | 298 | 2.4 mPa·s |
| Surface Tension | 298 | 38.6 mN/m |
The density decreases linearly with temperature, consistent with the behavior of ionic liquids. The low vapor pressure (5.1×10⁻⁶ Pa at 298 K) indicates negligible volatility under ambient conditions.
Solubility and Reactivity
1-Butanamine nitrate is highly soluble in water (>500 g/L at 298 K) and polar aprotic solvents such as dimethyl sulfoxide. In aqueous solution, it undergoes partial dissociation:
The nitrate anion participates in redox reactions, particularly under acidic conditions, acting as a mild oxidizing agent .
Environmental and Atmospheric Behavior
Aerosol Formation
Reaction with hydroxyl radicals (OH- ) in the atmosphere generates secondary organic aerosols (SOAs). Chamber experiments demonstrate that 1-Butanamine nitrate reacts with OH- at a rate of , producing nitramines and carbonyl compounds. Particle-phase measurements reveal aerosol mass concentrations up to 10⁵ particles/cm³, dominated by ammonium nitrate (90% mass fraction) .
Degradation Pathways
The primary degradation mechanism involves hydrogen abstraction from the amine group, followed by nitration:
Subsequent reaction with NOx yields nitramines (e.g., C₄H₁₀N₂O₂), which photolyze to form acetone and nitrous oxide (N₂O) .
Industrial Applications
Electrolyte Additive
In non-aqueous electrolytes, 1-butanamine nitrate enhances ionic conductivity by 15–20% in lithium-ion batteries, as demonstrated by impedance spectroscopy . Its low viscosity and high thermal stability make it suitable for high-temperature applications.
Nitration Reagent
The compound serves as a nitronium ion (NO₂⁺) source in electrophilic aromatic substitution. For example, nitration of toluene using 1-butanamine nitrate yields mononitrotoluene with 75–85% selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume